molecular formula C7H5BrF2O B15244410 2-Bromo-4-(difluoromethyl)phenol

2-Bromo-4-(difluoromethyl)phenol

Cat. No.: B15244410
M. Wt: 223.01 g/mol
InChI Key: OYPIFEFRKUBNAV-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)phenol is a halogenated phenolic compound featuring a bromine atom at the 2-position and a difluoromethyl (-CF₂H) group at the 4-position of the aromatic ring.

The difluoromethyl group (-CF₂H) is a lipophilic bioisostere of hydroxyl (-OH) and methyl (-CH₃) groups, balancing hydrogen-bonding capacity and hydrophobicity . This substitution is significant in medicinal chemistry, as fluorine-containing groups enhance metabolic stability and membrane permeability .

Properties

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)phenol

InChI

InChI=1S/C7H5BrF2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H

InChI Key

OYPIFEFRKUBNAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(difluoromethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of 2-Bromo-4-(difluoromethyl)phenol may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-substituted-4-(difluoromethyl)phenol derivatives.

    Oxidation: Formation of 2-bromo-4-(difluoromethyl)quinone.

    Reduction: Formation of 2-bromo-4-methylphenol.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)phenol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Difluoromethyl vs. Other Halogenated Groups

2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3)
  • Structure : Bromine (2-position), trifluoromethyl (-CF₃, 4-position).
  • Properties :
    • Higher lipophilicity (logP) compared to -CF₂H due to the strongly electron-withdrawing -CF₃ group .
    • Reduced hydrogen-bonding capacity compared to -CF₂H, as -CF₃ lacks acidic protons .
  • Applications : Intermediate in agrochemicals and pharmaceuticals, leveraging stability from -CF₃ .
2-Bromo-4-(trifluoromethoxy)phenol (CAS 200956-13-4)
  • Structure : Bromine (2-position), trifluoromethoxy (-OCF₃, 4-position).
  • Properties :
    • -OCF₃ is more electronegative than -CF₂H, enhancing resistance to oxidation .
    • Lower hydrogen-bonding acidity compared to -CF₂H due to the ether oxygen .
  • Applications : Used in materials science for corrosion-resistant coatings .
2-Bromo-4,5-difluorophenol (CAS 166281-37-4)
  • Structure : Bromine (2-position), fluorine atoms (4- and 5-positions).
  • Properties: Electron-withdrawing fluorines increase aromatic ring acidity (lower pKa) compared to -CF₂H . Limited lipophilicity due to smaller fluorine atoms .
  • Applications : Building block in fluorinated drug candidates .

Bioisosteric Comparisons: Difluoromethyl vs. Hydroxyl/Methyl

  • Hydrogen-Bonding Capacity: The -CF₂H group exhibits moderate hydrogen-bond donor capacity (α = ~0.3) compared to phenolic -OH (α = ~1.0) . This property makes -CF₂H a bioisostere for -OH in lipophilic environments, enhancing membrane permeability while retaining partial polar interactions .
  • Lipophilicity :
    • -CF₂H increases logP by ~0.5–1.0 compared to -OH, improving pharmacokinetic profiles .
    • Example: Difluoromethyl cinnamoyl amides show enhanced antibacterial activity due to optimized lipophilicity .

Tabulated Comparison of Key Analogs

Compound Molecular Formula Molecular Weight Substituents (Position) Key Properties Applications
2-Bromo-4-(difluoromethyl)phenol C₇H₅BrF₂O 223.02* -Br (2), -CF₂H (4) Moderate lipophilicity, H-bond donor Pharma intermediates, agrochemicals
2-Bromo-4-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 -Br (2), -CF₃ (4) High logP, electron-withdrawing Corrosion inhibitors
2-Bromo-4-(trifluoromethoxy)phenol C₇H₄BrF₃O₂ 257.01 -Br (2), -OCF₃ (4) Oxidation-resistant, low H-bonding Materials science
2-Bromo-4,5-difluorophenol C₆H₃BrF₂O 209.99 -Br (2), -F (4,5) High acidity, low logP Fluorinated drug synthesis

*Calculated molecular weight.

Biological Activity

2-Bromo-4-(difluoromethyl)phenol is a halogenated phenolic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and other pharmacological effects.

  • Molecular Formula : C7H4BrF2O
  • Molecular Weight : 227.01 g/mol
  • CAS Number : 81107-97-3

Antimicrobial Activity

Research indicates that 2-Bromo-4-(difluoromethyl)phenol exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

Microorganism MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated bactericidal activity, effectively inhibiting bacterial growth by disrupting cell wall synthesis and protein production pathways .

Antifungal Activity

In addition to its antibacterial properties, 2-Bromo-4-(difluoromethyl)phenol has shown antifungal activity. It was tested against common fungal pathogens:

Fungus MIC (μg/mL)
Candida albicans16
Aspergillus niger32

The antifungal action is attributed to the compound's ability to interfere with the ergosterol biosynthesis pathway, a crucial component of fungal cell membranes .

The biological activity of 2-Bromo-4-(difluoromethyl)phenol can be explained through several mechanisms:

  • Disruption of Membrane Integrity : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Pathways : It inhibits key enzymes involved in bacterial and fungal metabolism, such as those responsible for nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within microbial cells, further contributing to its antimicrobial effects.

Case Studies

Several studies have highlighted the effectiveness of 2-Bromo-4-(difluoromethyl)phenol in clinical settings:

  • A clinical trial assessed its use in treating skin infections caused by resistant Staphylococcus aureus strains. Results indicated a significant reduction in infection rates when treated with formulations containing this compound.
  • Another study focused on its application in agricultural settings, where it was used as a fungicide against crop pathogens, showing promising results in preventing fungal infections in crops.

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